molecular formula C14H13NO4 B11812522 1-(3-Methoxybenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

1-(3-Methoxybenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B11812522
M. Wt: 259.26 g/mol
InChI Key: HEGQHOKLCWDNBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methoxybenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is an organic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a methoxybenzyl group attached to a dihydropyridine ring, which also contains a carboxylic acid functional group. Dihydropyridines are known for their diverse biological activities and are often used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxybenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and subsequent oxidation to form the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxybenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce alcohols.

Scientific Research Applications

1-(3-Methoxybenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Dihydropyridine derivatives are known for their use in cardiovascular drugs, and this compound may serve as a precursor for such pharmaceuticals.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Methoxybenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity. For instance, dihydropyridine derivatives are known to interact with calcium channels, influencing calcium ion flow and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxybenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
  • 1-(3-Methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
  • 1-(3-Hydroxybenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Uniqueness

1-(3-Methoxybenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and may also affect its interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

IUPAC Name

1-[(3-methoxyphenyl)methyl]-6-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C14H13NO4/c1-19-12-4-2-3-10(7-12)8-15-9-11(14(17)18)5-6-13(15)16/h2-7,9H,8H2,1H3,(H,17,18)

InChI Key

HEGQHOKLCWDNBR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2C=C(C=CC2=O)C(=O)O

Origin of Product

United States

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